(S)-2-(Aminomethyl)-4-methylpentanoic acid
Overview
Description
(S)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral compound with significant importance in various scientific fields. It is known for its role as a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is often studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Aminomethyl)-4-methylpentanoic acid involves several steps. One common method includes the condensation of isovaleraldehyde with a suitable amine source, followed by a series of reactions to introduce the aminomethyl group and achieve the desired stereochemistry. The reaction conditions typically involve the use of solvents like acetic anhydride and methyl tert-butyl ether (MTBE), along with catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and minimize environmental impact. Techniques such as asymmetric synthesis and the use of recoverable reagents are common. These methods ensure high purity and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Aminomethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Commonly employed to reduce any oxidized intermediates back to the desired compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of primary or secondary amines .
Scientific Research Applications
(S)-2-(Aminomethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in neurotransmission and its potential effects on neuronal activity.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-2-(Aminomethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets in the nervous system. It binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability. This action helps in controlling seizures and alleviating neuropathic pain .
Comparison with Similar Compounds
Similar Compounds
Pregabalin: Another GABA analog used for similar therapeutic purposes.
Gabapentin: A compound with a similar structure and function, used to treat neuropathic pain and epilepsy.
Uniqueness
(S)-2-(Aminomethyl)-4-methylpentanoic acid is unique due to its specific stereochemistry, which enhances its binding affinity and efficacy compared to other similar compounds. This makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-(aminomethyl)-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQYBCPMFDMOJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716963 | |
Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203854-56-2 | |
Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203854-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.